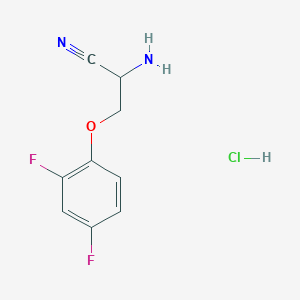

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride

Description

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is a synthetic organic compound featuring a propanenitrile backbone substituted with an amino group at position 2 and a 2,4-difluorophenoxy group at position 3, with a hydrochloride counterion. Its molecular formula is inferred as C₉H₉F₂N₂O·HCl, yielding a molecular weight of ~234.5 g/mol.

Properties

IUPAC Name |

2-amino-3-(2,4-difluorophenoxy)propanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTDQGJHVPIJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride typically involves the reaction of 2,4-difluorophenol with an appropriate nitrile compound under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Backbone and Reactivity: The target compound contains a nitrile group, which offers synthetic versatility for further modifications (e.g., hydrolysis to carboxylic acids or coupling reactions). The ester group in methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride enables facile hydrolysis to carboxylic acids, making it suitable for prodrug development.

Substituent Effects: Fluorine Substitution: The 2,4-difluorophenoxy group in the target compound increases electron-withdrawing effects and lipophilicity compared to the single fluorine in the 4-fluorophenyl group of the methyl ester analog . This enhances membrane permeability and metabolic stability. Aromatic vs.

Solubility and Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases or acids (e.g., 2-amino-3-(2,4-difluorophenyl)propanoic acid ).

Biological Activity

2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClF2N

- Molecular Weight : 221.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with various receptors that mediate physiological responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Study Findings : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-3-(2,4-difluorophenoxy)propanenitrile | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| 2-Amino-3-(2,4-difluorophenoxy)propanenitrile | A549 (lung cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Case Study : A related study showed that derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Safety and Toxicity

Preliminary toxicity assessments have indicated that while the compound exhibits promising biological activity, further studies are needed to fully understand its safety profile. Toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 2,4-difluorophenol with a pre-functionalized nitrile precursor (e.g., epichlorohydrin derivatives) under basic conditions, followed by amination and hydrochlorination. Optimization includes:

- Temperature Control : Maintaining 0–5°C during nitrile formation to minimize side reactions.

- Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Yield improvements (70–85%) are achievable by monitoring reaction progress via TLC or HPLC .

Basic: What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the substitution pattern of the difluorophenoxy group. C NMR verifies nitrile (C≡N) and amine protonation .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (CHFNO·HCl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability under acidic mobile phases (0.1% TFA) .

Basic: How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the nitrile group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with copious water and seek medical evaluation. Avoid inhalation; work in a fume hood .

Advanced: How does the electronic influence of the 2,4-difluorophenoxy group affect the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine atoms activate the phenoxy group for nucleophilic attack by polarizing the C–O bond. Computational studies (DFT) show:

- Reduced Electron Density : The meta- and para-fluorine atoms lower the LUMO energy of the phenoxy ring, enhancing electrophilicity.

- Steric Effects : Ortho-fluorine minimally impacts steric hindrance, allowing efficient substitution at the benzylic carbon.

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) confirms these predictions .

Advanced: What strategies can resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-assay variability.

- Buffer Optimization : Test activity in buffers mimicking physiological pH (7.4) and ionic strength to reduce artifactual results.

- Dose-Response Curves : Perform 8-point IC assays to account for non-linear behavior. For example, discrepancies in enzyme inhibition (e.g., tyrosine kinases) may arise from ATP concentration differences; adjust [ATP] to Km values .

Advanced: How can computational modeling predict the compound's interactions with enzyme targets, and validate these predictions experimentally?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding with the protonated amine and π-stacking with fluorinated aromatic rings.

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).

- Experimental Validation :

- SPR/BLI : Measure binding kinetics (k/k) to validate predicted K values.

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in key binding residues to confirm interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.